

TFAX 488, SE: Definitive Technical Guide for Bioconjugation & Imaging

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Compound of Interest

Compound Name: Tfax 488, SE
CAS No.: 222164-96-7
Cat. No.: B3179282

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Executive Summary

TFAX 488, SE (Succinimidyl Ester) is a premium amine-reactive green fluorescent dye engineered for the stable labeling of proteins, antibodies, and nucleic acids. Structurally derived from sulfonated xanthene (rhodamine 110), it serves as a superior alternative to Fluorescein Isothiocyanate (FITC) and a direct functional equivalent to Alexa Fluor® 488.

Unlike FITC, which is pH-sensitive and photobleaches rapidly, **TFAX 488, SE** exhibits exceptional photostability and pH insensitivity across the physiological range (pH 4–10). Its succinimidyl ester (SE/NHS) moiety ensures highly specific and efficient conjugation to primary amines (

), forming stable amide bonds.

Primary Applications:

- Super-Resolution Microscopy: dSTORM, SIM, STED (due to high photon output and "blinking" capability).

- Flow Cytometry: High signal-to-noise ratio for low-abundance targets.
- Two-Photon Excitation (TPE): Enhanced cross-section for deep-tissue imaging.

Chemical & Photophysical Architecture

Core Specifications

TFAX 488, SE is defined by its high quantum yield and high extinction coefficient, making it one of the brightest green dyes available.

Property	Value	Notes
Chemical Name	TFAX 488 Succinimidyl Ester	Sulfonated Xanthene Derivative
Excitation Max ()	495 nm	Matches 488 nm Argon/Solid-state lasers
Emission Max ()	515–519 nm	Standard FITC/GFP filter sets
Extinction Coeff.[1][2][3][4] ()	73,000	High absorptivity
Quantum Yield ()	0.92	Near-unity efficiency
Reactive Group	NHS Ester (Succinimidyl)	Targets Lysine (-amine) & N-terminus
Solubility	DMSO, DMF, Water (Hydrophilic)	Sulfonate groups confer water solubility
pH Stability	pH 4.0 – 10.0	Fluorescence remains constant

Structural Advantage

The "SE" designation refers to the N-hydroxysuccinimide (NHS) ester. Upon reaction, this group is displaced, creating a covalent amide linkage that is resistant to hydrolysis, unlike the thiourea bond formed by isothiocyanates (FITC). The core structure includes sulfonate groups () which prevent dye aggregation (self-quenching) even at high degrees of labeling (DOL).

Mechanism of Action: Amine Conjugation

The conjugation relies on a nucleophilic acyl substitution. The unprotonated primary amine of the protein attacks the carbonyl carbon of the NHS ester.

Reaction Logic:

- **Nucleophilic Attack:** The -amino group of a lysine residue attacks the ester carbonyl.
- **Leaving Group Removal:** N-hydroxysuccinimide is released as a byproduct.
- **Amide Bond Formation:** A stable amide bond connects the fluorophore to the protein.

Critical Constraint: The reaction requires a basic pH (8.0–9.0) to ensure amines are deprotonated (nucleophilic) but must balance the rate of NHS ester hydrolysis (which competes with conjugation).

Visualization: Reaction Mechanism

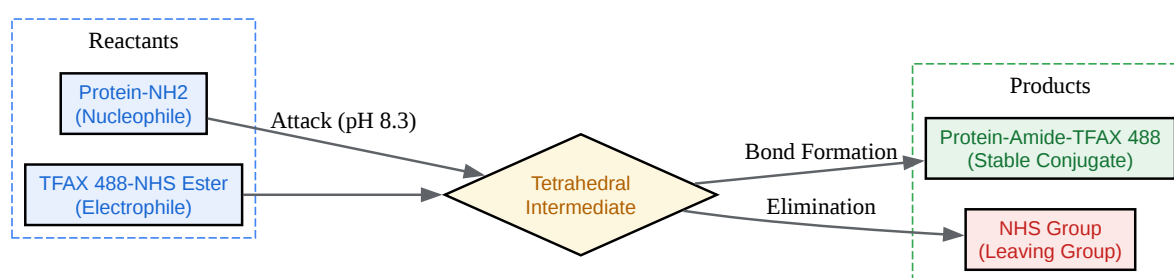


Figure 1: Nucleophilic substitution mechanism of TFX 488 SE with protein amines.

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Validated Experimental Protocol: Antibody Labeling

This protocol describes the conjugation of **TFAX 488, SE** to an IgG antibody (1 mg scale).[2]

Phase 1: Preparation

- Protein Buffer Exchange: Antibodies are often stored in Tris or with BSA/Azide. Tris contains amines and will inhibit conjugation.
 - Action: Dialyze or spin-concentrate antibody into PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3).
 - Target Conc: 1–5 mg/mL.
- Dye Stock: Dissolve **TFAX 488, SE** in anhydrous DMSO or DMF.
 - Concentration: 10 mg/mL.
 - Note: Prepare immediately before use. NHS esters hydrolyze in moisture.

Phase 2: Conjugation Reaction

- Molar Ratio Calculation: For IgG (150 kDa), a 10–20x molar excess of dye is recommended.
- Mixing: Add the calculated volume of dye slowly to the antibody solution while vortexing gently.
- Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous mixing (rocker).

Phase 3: Purification

Remove unreacted dye to prevent high background.

- Method: Size Exclusion Chromatography (Desalting Column, e.g., Sephadex G-25 or PD-10).

- Elution Buffer: PBS (pH 7.4) + 0.01% Sodium Azide (optional preservative).
- Validation: The "fast" band (protein) will be fluorescent green; the "slow" band (free dye) will remain in the column.

Phase 4: Degree of Labeling (DOL) Determination

Measure absorbance at 280 nm (

) and 495 nm (

).

- [\[5\]](#)[\[6\]](#)[\[7\]](#)
- Correction Factor (CF): 0.11 (Absorbance of the dye at 280 nm).
- Target DOL: 3–6 dyes per antibody.

Visualization: Workflow Logic

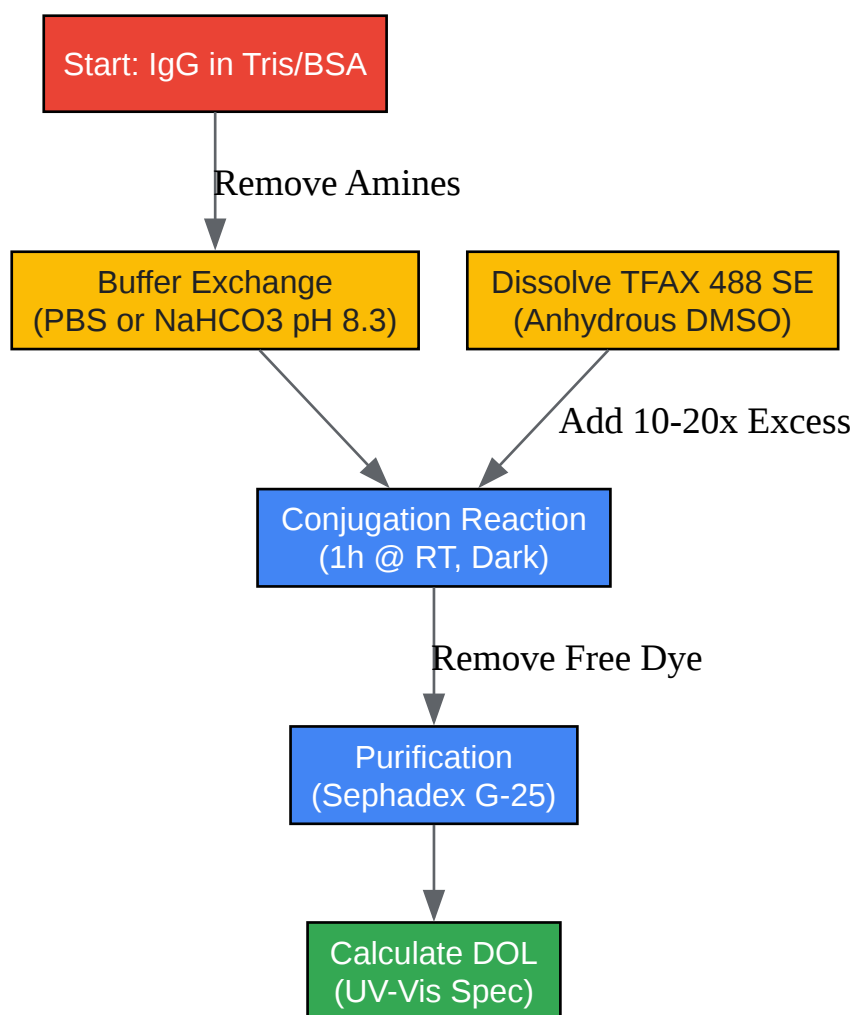


Figure 2: Step-by-step conjugation workflow for TFX 488 SE.

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Advanced Applications & Troubleshooting Super-Resolution (dSTORM)

TFAX 488 is highly suitable for dSTORM (Direct Stochastic Optical Reconstruction Microscopy).

- Mechanism: Under reducing conditions (MEA/BME buffers), TFX 488 can be driven into a dark state and stochastically reactivated ("blink"), allowing single-molecule localization.
- Protocol Adjustment: Use a higher DOL (4–8) for dSTORM to ensure sufficient photon budget per localization.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low DOL (< 2)	Hydrolysis of NHS ester	Use fresh anhydrous DMSO; Ensure buffer pH is > 8.0.
Precipitation	Over-labeling / Hydrophobic aggregation	Reduce dye molar excess (try 5x-8x); Dilute protein before reaction.
High Background	Free dye remaining	Perform a second desalting step or extensive dialysis.
No Signal	Incompatible Buffer	Ensure no Tris, Glycine, or BSA is present during conjugation.

References

- Tocris Bioscience. **TFAX 488, SE** Product Information & Optical Data. [Link](#)
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